![molecular formula C18H17FN2O B6451521 2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640884-70-2](/img/structure/B6451521.png)
2-(5-fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and techniques .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the 3D structure and confirm the identity of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include examining how the compound reacts with various reagents, its participation in specific types of reactions, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve measuring properties like melting point, boiling point, solubility, stability, etc .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Imaging
- Results : DCFPyL demonstrated a K value of 1.1 ± 0.1 nmol/L for PSMA. It clearly delineated PSMA+ PC3 PIP prostate tumor xenografts, making it a promising imaging agent for PSMA-expressing tissues .
Androgen Receptor Signaling Research
- Relevance : Prostate cancer is challenging for molecular imaging. By targeting PSMA, DCFPyL provides insight into prognosis and androgen receptor (AR) signaling—a critical target in PCa research. It also aids in imaging locally invasive disease and metastases .
Boron Reagents in Suzuki–Miyaura Coupling
Wirkmechanismus
Target of Action
A similar compound, [18f]dcfpyl, is known to target theprostate-specific membrane antigen (PSMA) . PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors .
Mode of Action
It can be inferred from the related compound, [18f]dcfpyl, that it likely interacts with its target (eg, PSMA) to exert its effects .
Biochemical Pathways
Given its potential target, it may influence pathways related toprostate cancer progression and angiogenesis .
Pharmacokinetics
The related compound, [18f]dcfpyl, has been shown to have high uptake in tumor versus non-target tissues . It was produced in radiochemical yields of 36%-53% (decay corrected) and specific radioactivities of 340-480 Ci/mmol . At 2 hours post-injection, 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g) was evident within the PSMA+ PC3 PIP tumor . At or after 1 hour post-injection, minimal non-target tissue uptake of [18F]DCFPyL was observed .
Result of Action
The related compound, [18f]dcfpyl, was able to clearly delineate psma+ pc3 pip prostate tumor xenografts on imaging with pet .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-14(9-20-10-16)17(22)21-11-18(12-21)7-15(8-18)13-4-2-1-3-5-13/h1-6,9-10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOFASDGPZFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC(=CN=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropyridine-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.